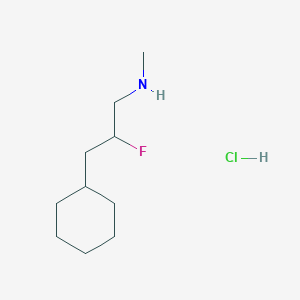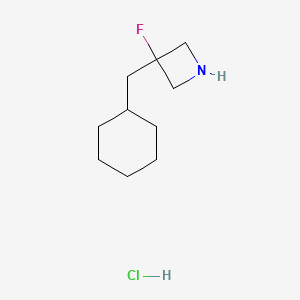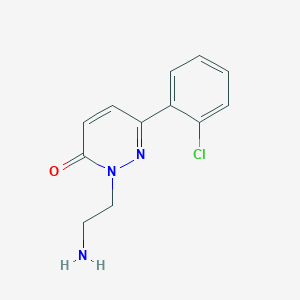![molecular formula C9H9N3O2 B1492313 (2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-71-0](/img/structure/B1492313.png)
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2-cyanoethyl pyrazole-3-propanoic acid (CEPPA), is a synthetic organic compound used in laboratory experiments and scientific research. CEPPA is a versatile compound that can be used in a variety of applications. It is a small molecule with a molecular weight of approximately 200 Da, and has a melting point of approximately 168°C. CEPPA is a colorless, odorless, and relatively stable compound.
Scientific Research Applications
Application in Two-Dimensional Heterostructures
- Summary of the Application: This compound could potentially be used in the development of two-dimensional heterostructures . These are a new class of materials where dissimilar 2D materials are combined to synergise their advantages and alleviate shortcomings .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found. However, such studies typically involve laboratory experiments to test the compound’s effectiveness in creating two-dimensional heterostructures .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the compound is suggested to have potential applications in material science, indicating that it may have shown promise in preliminary studies .
Application in Bioactive Small Molecules Research
- Summary of the Application: This compound could potentially be used in the research of bioactive small molecules . Bioactive small molecules play a crucial role in biological research, as they can interact with various biomolecules in living organisms .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found. However, such studies typically involve laboratory experiments to test the compound’s bioactivity .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the compound is suggested to have potential applications in biochemistry, indicating that it may have shown promise in preliminary studies .
Application in Semiconductor Photocatalytic Technology
- Summary of the Application: This compound could potentially be used in the development of semiconductor photocatalytic technology . Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found. However, such studies typically involve laboratory experiments to test the compound’s effectiveness in improving photocatalytic performance .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the compound is suggested to have potential applications in applied sciences, indicating that it may have shown promise in preliminary studies .
properties
IUPAC Name |
(E)-3-[1-(2-cyanoethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h2-3,6-7H,1,5H2,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBKTCHCRTEPU-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1CCC#N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



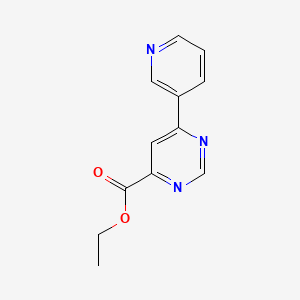
amine hydrochloride](/img/structure/B1492233.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)
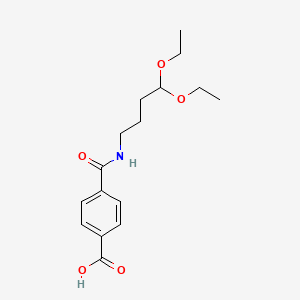
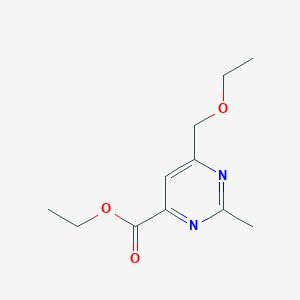
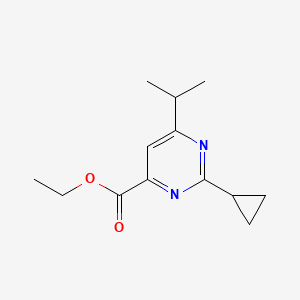
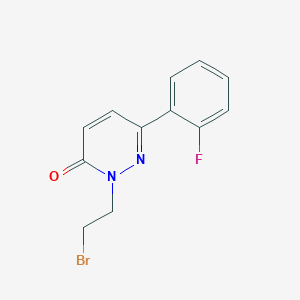
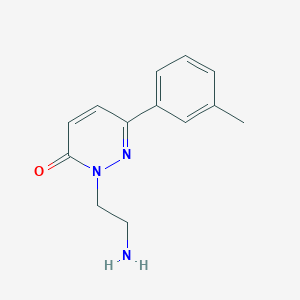
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)
